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  • Product: 2-Methyl-1,3-thiazole-5-carbonyl chloride
  • CAS: 60971-72-4

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Utilization of 2-Methyl-1,3-thiazole-5-carbonyl Chloride in Medicinal Chemistry

This technical guide details the applications, synthetic utility, and medicinal chemistry significance of 2-Methyl-1,3-thiazole-5-carbonyl chloride . Executive Summary 2-Methyl-1,3-thiazole-5-carbonyl chloride (CAS: 3295...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the applications, synthetic utility, and medicinal chemistry significance of 2-Methyl-1,3-thiazole-5-carbonyl chloride .

Executive Summary

2-Methyl-1,3-thiazole-5-carbonyl chloride (CAS: 32958-48-4) is a high-value electrophilic intermediate used to introduce the thiazole-5-carboxamide pharmacophore into bioactive molecules. This moiety is a "privileged scaffold" in drug discovery, particularly within oncology (kinase inhibitors) and infectious disease therapeutics.

Unlike its 2-amino counterparts (seen in drugs like Dasatinib), the 2-methyl variant offers a distinct physicochemical profile, removing the hydrogen-bond donor at the C2 position to modulate metabolic stability, lipophilicity (LogP), and membrane permeability. This guide provides a technical roadmap for utilizing this reagent in lead optimization and scaffold hopping.

Chemical Profile & Reactivity

This reagent is an acyl chloride , characterized by high reactivity toward nucleophiles (amines, alcohols, thiols). It serves as a "warhead" for installing the thiazole ring via nucleophilic acyl substitution.

PropertySpecification
Molecular Formula C

H

ClNOS
Molecular Weight 161.61 g/mol
Physical State Solid (low melting) or oil (often generated in situ)
Reactivity Class Electrophilic Acylating Agent
Storage Moisture sensitive; store under Ar/N

at -20°C
Key Hazard Hydrolyzes to HCl and parent acid; Corrosive
Handling Precaution

The C5-carbonyl chloride bond is susceptible to rapid hydrolysis. While the 2-methyl group provides some steric bulk, it does not protect the carbonyl carbon from moisture. Protocols must utilize anhydrous solvents (DCM, THF) and non-nucleophilic bases (DIPEA, Et


N).

Synthetic Workflows & Protocols

The synthesis of the 2-methylthiazole-5-carbonyl moiety typically proceeds via the Hantzsch Thiazole Synthesis followed by chlorination.

Diagram 1: Synthesis Pathway

The following logic flow illustrates the generation and downstream coupling of the reagent.

SynthesisPath Start1 Thioacetamide Intermediate Ethyl 2-methylthiazole-5-carboxylate Start1->Intermediate Hantzsch Synthesis (EtOH, Reflux) Start2 Ethyl 2-chloroacetoacetate Start2->Intermediate Acid 2-Methylthiazole-5-carboxylic Acid Intermediate->Acid Hydrolysis (LiOH, THF/H2O) Reagent 2-Methylthiazole-5-carbonyl Chloride (The Reagent) Acid->Reagent SOCl2 or (COCl)2 DMF cat. Product1 Amide Derivatives (Kinase Inhibitors) Reagent->Product1 R-NH2 DIPEA, DCM Product2 Ester Derivatives (Prodrugs) Reagent->Product2 R-OH Pyridine

Caption: Synthetic trajectory from raw materials to bioactive amides via the acid chloride intermediate.

Experimental Protocol: General Amide Coupling

Objective: Synthesis of N-aryl-2-methylthiazole-5-carboxamides.

Reagents:

  • 2-Methyl-1,3-thiazole-5-carbonyl chloride (1.0 equiv) [Generated in situ or commercial]

  • Aniline/Amine derivative (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation (if generating in situ): Suspend 2-methylthiazole-5-carboxylic acid in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in DCM.

  • Coupling: To a separate flask, add the target amine and DIPEA in anhydrous DCM at 0°C under nitrogen.

  • Addition: Dropwise add the solution of 2-methylthiazole-5-carbonyl chloride to the amine solution over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (look for mass shift M+1 amine

    
     M+126).
    
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder" Strategy)

The thiazole-5-carboxamide motif is a bioisostere of the benzamide moiety found in many Type I and Type II kinase inhibitors.

  • Mechanism: The thiazole nitrogen (N3) and the amide NH often form a bidentate hydrogen-bonding motif with the hinge region of the kinase ATP-binding pocket.

  • SAR Insight (2-Methyl vs. 2-Amino):

    • 2-Amino (e.g., Dasatinib): The -NH

      
       group acts as a hydrogen bond donor to "gatekeeper" residues (e.g., Thr315 in ABL). However, this group can be a metabolic soft spot.
      
    • 2-Methyl (This Reagent): Replacing -NH

      
       with -CH
      
      
      
      removes the H-bond donor. This is used to:
      • Probe Selectivity: If the H-bond to the gatekeeper is critical for off-target binding, the methyl analog may improve selectivity for the primary target.

      • Improve Permeability: The methyl group increases lipophilicity (cLogP) and removes a polar surface area contributor, potentially improving CNS penetration or cell membrane permeability.

Case Study: HSET (KIFC1) Inhibitors

Research into the kinesin motor protein HSET (a target for cancer cells with supernumerary centrosomes) has utilized the 2-methylthiazole-5-carbonyl scaffold.

  • Discovery: High-throughput screening identified thiazole-5-carboxylates as weak hits.

  • Optimization: The acid chloride was used to synthesize a library of N-substituted amides.

  • Result: The 2-methyl substituent was found to maintain necessary hydrophobic contacts within the binding pocket while stabilizing the core against oxidative metabolism compared to unsubstituted thiazoles.

Diagram 2: SAR Logic & Binding Mode

SAR Core Thiazole-5-Carboxamide Core Pos2 Position 2 (C-Me) Core->Pos2 Pos5 Position 5 (C=O) Core->Pos5 Hinge Kinase Hinge Region (H-Bond Acceptor) Pos2->Hinge Steric fit (No H-bond donor) Metab Metabolic Stability (vs. 2-NH2) Pos2->Metab Blocks N-oxidation Increases Lipophilicity Pos5->Hinge C=O interaction Vector Vector to Solvent (Amide R-Group) Pos5->Vector Attachment Point

Caption: Structure-Activity Relationship (SAR) logic for the 2-methylthiazole-5-carbonyl scaffold.

Structural Biology & Bioisosterism

When designing ligands using this reagent, consider the following structural parameters:

  • Planarity: The thiazole ring is aromatic and planar. Conjugation with the C5-carbonyl locks the amide bond in a specific conformation (often s-cis or s-trans depending on steric clash with the C4-hydrogen).

  • Dipole Moment: The sulfur atom and nitrogen atom create a distinct dipole that directs the orientation of the molecule in electrostatic fields within protein pockets.

  • Space Filling: The 2-methyl group has a van der Waals volume of approximately 24 Å

    
    , significantly larger than a hydrogen or amino group. It requires a hydrophobic pocket (e.g., the "selectivity pocket" in kinases) to accommodate it.
    

References

  • Synthesis of Thiazole-5-carboxylates

    • Title: "Process for the preparation of 2-methylthiazole-5-carboxylates."[1][2]

    • Source: U.S.
    • URL
  • Kinase Inhibitor SAR (Lck/Src)

    • Title: "Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck)." (Contextual reference for the scaffold class).
    • Source:Bioorganic & Medicinal Chemistry Letters, 2004.
    • URL:[Link]

  • HSET Kinesin Inhibitors

    • Title: "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)."
    • Source:ACS Chemical Biology, 2018.
    • URL:[Link]

  • General Thiazole Chemistry

    • Title: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[3][4][5]

    • Source:Molecules, 2022.[5]

    • URL:[Link]

Sources

Exploratory

Technical Guide: The Reactivity and Synthesis of Thiazole Acid Chlorides

Executive Summary Thiazole acid chlorides are high-energy electrophilic intermediates critical to the synthesis of antineoplastic agents (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and advanced agrochemicals. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole acid chlorides are high-energy electrophilic intermediates critical to the synthesis of antineoplastic agents (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and advanced agrochemicals. However, their utility is often compromised by their intrinsic instability. Unlike benzene-derived acid chlorides, thiazole derivatives possess a unique electronic landscape where the interplay between the electron-withdrawing nitrogen (


) and the sulfur atom creates distinct zones of reactivity and instability.

This guide moves beyond standard textbook protocols to address the specific challenges of thiazole-carbonyl activation , focusing on regiochemical stability (C2 vs. C4/C5), reagent selection logic, and self-validating synthetic workflows.

Part 1: Electronic Structure & Intrinsic Reactivity

To master thiazole chemistry, one must first understand the ring's electronic bias. The thiazole ring is not uniform; it is a "push-pull" system that dictates the stability of the resulting acid chloride.

The Regiochemical Stability Gradient

The stability of a thiazole acid chloride depends heavily on the position of the carbonyl group relative to the ring heteroatoms.

PositionElectronic CharacterAcid Chloride StabilityMechanistic Insight
C2 (Position 2) Highly Electron Deficient Low (High Risk) Flanked by both N and S. The C2-carbonyl is extremely electrophilic. It is prone to rapid hydrolysis and, in some cases, decarbonylation. Recommendation: Generate and use in situ immediately.
C4 (Position 4) Neutral / Moderate Moderate The nitrogen atom is

to the carbonyl, providing inductive withdrawal without the direct destabilization seen at C2. Behaves most like a typical benzoyl chloride.
C5 (Position 5) Electron Rich (Relative) High The sulfur atom acts as an electron donor (resonance) to this position, stabilizing the developing positive charge during carbonyl activation.
Visualization: The Activation Pathway

The following diagram illustrates the activation mechanism using Oxalyl Chloride/DMF, highlighting the critical Vilsmeier-Haack intermediate which is essential for mild conversion.

ThiazoleActivation cluster_0 Critical Instability Zone Acid Thiazole-COOH Inter Vilsmeier Intermediate [Active Species] Acid->Inter Activation Reagent Oxalyl Chloride + cat. DMF Reagent->Inter Cl- transfer Chloride Thiazole-COCl (Acid Chloride) Inter->Chloride -CO, -CO2, -HCl Amide Target Amide (Drug Scaffold) Chloride->Amide + Amine (Nucleophile)

Caption: The catalytic cycle of DMF converts oxalyl chloride into a potent Vilsmeier chloro-iminium species, allowing activation of the thiazole acid under neutral conditions to avoid ring decomposition.

Part 2: Synthesis Protocols

Do not default to Thionyl Chloride (


) for thiazoles unless the substrate is simple and robust. The harsh acidic byproducts and thermal requirements often lead to "charring" or polymerization of the electron-deficient thiazole ring.
Protocol A: The "Gold Standard" (Oxalyl Chloride + DMF)

Best for: Research-scale synthesis, complex substrates, and C2-thiazole acids.

The Logic: This method operates at room temperature (or


) and produces gaseous byproducts (

), driving the equilibrium forward without requiring heat.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Suspend the Thiazole-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Note: The acid may not fully dissolve initially.

  • Catalyst: Add catalytic N,N-Dimethylformamide (DMF) (1-2 drops per mmol of substrate).

    • Checkpoint: If you omit DMF, the reaction may stall. The DMF forms the active chloro-iminium species.

  • Reagent Addition: Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise at

    
    .
    
    • Observation: Vigorous bubbling (

      
       release) indicates successful initiation.
      
  • Reaction: Stir at Room Temperature for 1-2 hours. The solution should become clear (homogenous) as the acid converts to the soluble acid chloride.

  • Workup: Concentrate in vacuo.

    • Crucial Step: Re-dissolve the residue in dry DCM or Toluene and concentrate again (2x) to azeotrope off excess oxalyl chloride and HCl.

  • Usage: Use the crude residue immediately for the next coupling step.

Protocol B: The "Specialist" (Ghosez’s Reagent)

Best for: Acid-sensitive substrates, preventing racemization, and Flow Chemistry.

The Logic: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[1][2] It avoids the generation of free HCl, which is critical if your thiazole scaffold contains acid-labile protecting groups (e.g., Boc, TBS).

Step-by-Step Workflow:

  • Dissolution: Dissolve Thiazole-carboxylic acid in dry DCM or Chloroform.

  • Reagent Addition: Add Ghosez’s Reagent (1.1 - 1.5 equiv) at room temperature.

  • Monitoring: The reaction is typically fast (30-60 mins).

  • Coupling: Add the nucleophile (amine/alcohol) and a mild base (e.g., DIPEA) directly to this reaction mixture. There is no need to isolate the acid chloride, reducing the risk of hydrolysis.

Part 3: Stability & Troubleshooting Matrix

The following table synthesizes common failure modes when working with thiazole acid chlorides and provides mechanistic solutions.

ObservationProbable CauseMechanistic Solution
Black/Tar formation Thermal decomposition of the ring.Switch from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(reflux) to

/DMF (0°C). Thiazoles are thermally sensitive in acidic media.
Low Yield (C2-isomer) Hydrolysis or Decarbonylation.The C2-acid chloride is highly unstable. Do not isolate. Use a "One-Pot" activation-coupling protocol.
Precipitate in Step 1 Formation of HCl salts.Thiazoles are basic (N-lone pair). The acid chloride may form an insoluble HCl salt (Thiazole-COCl•HCl). Add a scavenger (e.g., pyridine) or use Ghosez's reagent.
No Reaction Poor solubility of starting acid.Ensure catalytic DMF is used.[3] It acts as a phase transfer catalyst of sorts by creating the soluble Vilsmeier intermediate.
Decision Logic for Reagent Selection

ReagentSelection Start Start: Thiazole-COOH Q1 Is the substrate Acid Sensitive? (e.g., Boc, acetals present) Start->Q1 Q2 Is it a C2-Thiazole? Q1->Q2 No Ghosez USE GHOSEZ'S REAGENT (Neutral conditions) Q1->Ghosez Yes Oxalyl USE OXALYL CHLORIDE / DMF (Standard conditions) Q2->Oxalyl No (C4/C5 Isomer) OnePot USE ONE-POT PROTOCOL (Do not isolate) Q2->OnePot Yes (High Instability)

Caption: A logic tree for selecting the optimal activation strategy based on substrate sensitivity and regiochemistry.

Part 4: Downstream Applications in Drug Discovery

Thiazole acid chlorides are not end-products; they are transient gateways to complex bioactive molecules.

  • Amide Coupling (Peptidomimetics):

    • Used in the synthesis of protease inhibitors (e.g., Ritonavir analogs).

    • Key Insight: When coupling chiral amines to thiazole acid chlorides, maintain low temperature (-78°C to 0°C) to prevent epimerization of the amine partner, as the highly electrophilic acid chloride can increase the acidity of the

      
      -proton on the nucleophile.
      
  • Friedel-Crafts Acylation:

    • Thiazole acid chlorides can acylate electron-rich aromatics (e.g., in the synthesis of Dasatinib intermediates).

    • Constraint: Requires Lewis Acid catalysis (

      
      ). Thiazole N-complexation with the Lewis Acid can deactivate the catalyst. Solution:  Use excess Lewis Acid (>2 equiv) to account for sequestration by the thiazole nitrogen.
      
  • Heterocycle Formation:

    • Reaction with hydrazine derivatives to form 1,2,4-triazoles fused to the thiazole ring.

References

  • Ghosez's Reagent in Synthesis

    • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides."[1] Organic Syntheses, 1979, 59, 26.[1]

  • Oxalyl Chloride / DMF Activation (Vilsmeier Mechanism)

    • Clayden, J.
  • Thiazole Reactivity & Stability

    • Joule, J.A., & Mills, K. "Heterocyclic Chemistry - Thiazoles and Isothiazoles." Wiley Online Library.
  • Application in Flow Chemistry (Peptide Synthesis)

    • Fuse, S., et al. "Rapid and Clean Synthesis of Peptides using an Acid Chloride Method in Flow." Chemistry - A European Journal, 2014.
  • General Reactivity of Carboxylic Acid Derivatives

    • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis." Springer.

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, a key heterocyclic building block in modern medicinal and agrochemical research. While direct experimental data on the electronic characteristics of this specific molecule are not broadly published, this paper establishes a robust theoretical framework based on the fundamental electronic effects of its constituent functional groups: the thiazole ring, a methyl group, a trifluoromethyl group, and an acyl chloride moiety. We delve into the predicted electron density distribution, frontier molecular orbitals (HOMO-LUMO), and the resulting reactivity profile. Furthermore, this guide outlines detailed, field-proven experimental and computational protocols for the empirical determination of these properties, empowering researchers to validate and expand upon this theoretical foundation. The interplay of electron-donating and strongly electron-withdrawing substituents on the thiazole core renders this molecule a unique and highly reactive intermediate, and understanding its electronic landscape is paramount to its effective utilization in the synthesis of novel bioactive compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active agents.[1] Its aromatic nature, coupled with the presence of both sulfur and nitrogen heteroatoms, provides a unique electronic and structural motif capable of engaging in various non-covalent interactions with biological targets. The thiazole nucleus can be found in compounds ranging from the essential vitamin B1 (thiamine) to anticancer and antimicrobial agents.[1][2] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[3]

The subject of this guide, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, is a highly functionalized thiazole derivative of significant interest. Its utility as a synthetic intermediate is underscored by the presence of a highly reactive acyl chloride group, poised for nucleophilic attack.[4][5] The electronic character of the thiazole ring is modulated by three distinct substituents: a weakly electron-donating methyl group at the 2-position, and two potent electron-withdrawing groups—a trifluoromethyl group at the 4-position and the carbonyl chloride at the 5-position. This intricate electronic balance dictates the molecule's reactivity and is the central focus of this investigation.

Analysis of Electronic Architecture

The overall electronic properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride are a composite of the individual contributions of its functional groups, which create a highly polarized and reactive molecule.

The Thiazole Core

The 1,3-thiazole ring is an aromatic heterocycle with significant π-electron delocalization.[6] Computational studies on thiazole and its derivatives show a distinct charge distribution: the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich, making it the primary site for electrophilic substitution in the unsubstituted ring.[6][7]

Substituent Effects on the Thiazole Ring

The electronic landscape of the thiazole ring is significantly perturbed by its substituents:

  • 2-Methyl Group (-CH₃): The methyl group is a classical electron-donating group through an inductive effect. Computational studies on methyl-substituted thiazoles have shown that the presence of a methyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO) compared to the unsubstituted thiazole, which can increase its reactivity towards electrophiles.[8]

  • 4-Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[9] Its strong inductive effect (-I) withdraws electron density from the ring, which is expected to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). This has profound implications for the molecule's reactivity, metabolic stability, and lipophilicity.[1][9]

  • 5-Carbonyl Chloride Group (-COCl): The acyl chloride functional group is intensely electrophilic. Both the oxygen and chlorine atoms are highly electronegative and pull electron density away from the carbonyl carbon.[4][10] This creates a large partial positive charge on the carbon, making it an excellent site for nucleophilic attack.[10] This group also acts as a strong electron-withdrawing group from the thiazole ring.

The confluence of these effects leads to a highly polarized molecule. The strong electron-withdrawing nature of the -CF₃ and -COCl groups is anticipated to significantly lower the electron density of the thiazole ring, making it less susceptible to electrophilic attack than an unsubstituted thiazole, while simultaneously activating the carbonyl carbon for nucleophilic substitution.

Frontier Molecular Orbitals (HOMO & LUMO) and Reactivity

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. The energy of the HOMO is related to the ionization potential. In this molecule, the HOMO is expected to be lowered in energy due to the presence of the strong electron-withdrawing -CF₃ and -COCl groups, making the molecule less likely to be oxidized.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity. The potent electron-withdrawing groups will also significantly lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.

The HOMO-LUMO gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability.[11] A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.[12] Given the strong electronic perturbations, a relatively small HOMO-LUMO gap can be predicted for this molecule.

Methodologies for Characterization of Electronic Properties

To empirically validate the theoretical electronic properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, a combination of computational and experimental techniques should be employed.

Computational Chemistry Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum chemical method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[13][14]

Objective: To calculate the optimized molecular geometry, HOMO-LUMO energies and surfaces, molecular electrostatic potential (MEP), and Mulliken charge distribution.

Step-by-Step Protocol:

  • Structure Input: Construct the 3D structure of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and robust functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p) to accurately account for polarization and diffuse functions.[12][15]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermal corrections to the electronic energy.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties.

    • HOMO/LUMO Analysis: Visualize the HOMO and LUMO surfaces to understand the regions of electron donation and acceptance. The energy difference provides the HOMO-LUMO gap.

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites. Red regions indicate electron-rich areas (nucleophilic), while blue regions indicate electron-poor areas (electrophilic).

    • Charge Analysis: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the partial charges on each atom.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq 3. Frequency Calculation Opt->Freq SPE 4. Single-Point Energy & Property Calculation Freq->SPE HL HOMO/LUMO Energies & Surfaces SPE->HL MEP Molecular Electrostatic Potential (MEP) SPE->MEP Charges Atomic Charges (Mulliken/NBO) SPE->Charges

Caption: A typical DFT workflow for calculating molecular electronic properties.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[16][17][18]

Objective: To determine the oxidation and reduction potentials of the molecule and estimate the HOMO and LUMO energy levels.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution (typically 1 mM) of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement:

    • Scan the potential anodically (to positive potentials) to find the oxidation peak (E_ox).

    • Scan the potential cathodically (to negative potentials) to find the reduction peak (E_red).

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the onset potentials for oxidation (E_onset,ox) and reduction (E_onset,red).

    • Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ of Fc/Fc⁺ ≈ 0.4 V vs. SCE):

      • E_HOMO (eV) = -[E_onset,ox - E₁/₂(Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_onset,red - E₁/₂(Fc/Fc⁺) + 4.8]

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons from ground states to excited states.[19][20]

Objective: To identify the electronic transitions within the molecule, such as n→π* and π→π*, and to calculate the optical band gap.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).

  • Measurement: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

    • The transitions observed will likely be π→π* and n→π*, associated with the thiazole ring and the carbonyl group.[21][22]

    • The optical band gap can be estimated from the onset of the absorption edge (λ_onset) using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Implications for Drug Development and Chemical Synthesis

A thorough understanding of the electronic properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is crucial for its application in drug discovery and synthesis.

  • Reactivity and Selectivity: The highly electrophilic carbonyl carbon, activated by the electron-withdrawing effects of the -CF₃ group and the thiazole ring, makes this molecule an excellent reagent for introducing the 2-methyl-4-(trifluoromethyl)thiazole moiety into larger molecules via nucleophilic acyl substitution.[23] This reaction is expected to be rapid and efficient with a wide range of nucleophiles (alcohols, amines, etc.).

  • Modulation of Physicochemical Properties: Incorporating this thiazole derivative into a drug candidate can significantly alter its properties. The -CF₃ group is known to increase lipophilicity and block metabolic oxidation, potentially improving the pharmacokinetic profile of a drug.[1]

  • Target Binding: The polarized nature of the molecule provides multiple points for interaction with biological targets. The nitrogen of the thiazole ring can act as a hydrogen bond acceptor, while the polarized C-F bonds of the trifluoromethyl group can engage in dipole-dipole or other electrostatic interactions.

Conclusion

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is a molecule with a sophisticated electronic architecture. The synergistic interplay of a weakly electron-donating methyl group and powerful electron-withdrawing trifluoromethyl and acyl chloride groups on an aromatic thiazole core creates a highly reactive and versatile synthetic building block. Its electronic properties, characterized by a polarized ring system, a low-lying LUMO, and a highly electrophilic carbonyl center, make it an invaluable tool for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The computational and experimental protocols detailed in this guide provide a clear roadmap for researchers to fully characterize this and similar heterocyclic intermediates, enabling a more rational and efficient approach to modern chemical design and development.

References

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). Chemistry Central Journal, 12(1), 51. Available at: [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • 20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. Available at: [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2015). Journal of Visualized Experiments, (106), e53433. Available at: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (2009). Beilstein Journal of Organic Chemistry, 5, 13. Available at: [Link]

  • An introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Characterization of Organic Semiconductors Using Cyclic Voltammetry. (2017). International Journal of Innovative Research in Science, Engineering and Technology, 6(8). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Chemistry of the thiazoles. (1950). Journal of Scientific & Industrial Research, 9B(12), 289-296. Available at: [Link]

  • Structural HOMO-LUMO, MEP Analysis and Mulliken Charges of Thiazole Derivative. (2022). International Research Journal of Education and Technology, 3(3). Available at: [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ResearchGate. Available at: [Link]

  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4948. Available at: [Link]

  • Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid? Reddit. Available at: [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2012). Asian Journal of Chemistry, 24(12), 5623-5627. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG). UCLA Chemistry and Biochemistry. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1754. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Cyclic voltammetry for energy levels estimation of organic materials. ResearchGate. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances, 13(50), 35059-35077. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available at: [Link]

  • A series of modified thiazole orange dye as the highly fluorescent G-quadruplex DNA binders: The study of electronic effects of the substituent on 1-methylquinolinium moiety. ResearchGate. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Available at: [Link]

  • electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. Available at: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2018). Structural Chemistry, 29(4), 1117-1130. Available at: [Link]

  • The trifluoromethoxy group: a long-range electron-withdrawing substituent. (2002). Chemistry, 8(4), 799-804. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Available at: [Link]

  • Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation. (2021). Materials, 14(21), 6393. Available at: [Link]

  • UV-visible spectroscopy and electronic transitions. Fiveable. Available at: [Link]

  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (2021). Molecules, 26(16), 4991. Available at: [Link]

  • Cyclic voltammetry. Wikipedia. Available at: [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2021). Heliyon, 7(5), e07049. Available at: [Link]

  • 13.4 UV/VIS Spectroscopy. University of Calgary. Available at: [Link]

  • UV visible spectroscopy ( electronic spectroscopy). Slideshare. Available at: [Link]

  • Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. Available at: [Link]

  • UV-Vis Absorption Spectroscopy - Theory. Shimadzu. Available at: [Link]

  • UV-VIS spectroscopy. Slideshare. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis Methods Utilizing 2-Methyl-1,3-thiazole-5-carbonyl chloride

Abstract 2-Methyl-1,3-thiazole-5-carbonyl chloride is a high-value electrophilic building block, pivotal in the synthesis of Src/Abl kinase inhibitors (e.g., Dasatinib) and other bioactive thiazole-carboxamides. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-1,3-thiazole-5-carbonyl chloride is a high-value electrophilic building block, pivotal in the synthesis of Src/Abl kinase inhibitors (e.g., Dasatinib) and other bioactive thiazole-carboxamides. However, its high susceptibility to hydrolysis and thermal instability makes isolation and storage operationally difficult. This guide details one-pot synthetic protocols that circumvent the isolation of this acid chloride, generating it in situ for immediate coupling. By integrating activation and amidation/esterification into a seamless workflow, researchers can maximize yield, maintain anhydrous integrity, and reduce safety risks associated with handling corrosive acyl chlorides.

Introduction & Chemical Context

The 1,3-thiazole-5-carbonyl moiety is a privileged pharmacophore in oncology and infectious disease research. The carbonyl chloride derivative acts as a "hard" electrophile, ideal for installing the thiazole core onto amines (amides) or alcohols (esters).

Reagent Profile
  • Chemical Name: 2-Methyl-1,3-thiazole-5-carbonyl chloride[1]

  • CAS: 321309-25-5 (Generic/Acid precursor: 40056-69-1)

  • Molecular Weight: 161.61 g/mol

  • Reactivity: High. Rapidly hydrolyzes to the carboxylic acid upon contact with atmospheric moisture.

  • Stability: Poor. Prone to dimerization and degradation at room temperature over extended periods.

The "One-Pot" Advantage: Traditional stepwise synthesis involves isolating the acid chloride, which leads to yield loss via hydrolysis. A one-pot protocol—where the acid chloride is generated and consumed in the same vessel—ensures stoichiometric accuracy and kinetic efficiency .

Mechanism of Action: In-Situ Activation

The most robust method utilizes Vilsmeier-Haack type activation using Oxalyl Chloride and catalytic DMF. This pathway is preferred over Thionyl Chloride (


) for medicinal chemistry scales due to milder byproducts (CO, 

) that are easily removed without high heat.
Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_onepot One-Pot Reaction Vessel Acid 2-Methyl-1,3-thiazole- 5-carboxylic acid Inter Vilsmeier Intermediate Acid->Inter Activation Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Inter DMF DMF (Cat.) DMF->Inter Catalysis AcidCl Active Acid Chloride (In-Situ) Inter->AcidCl - CO, - CO2, - HCl Product Thiazole-5-Carboxamide (Final Product) AcidCl->Product Coupling (+ Base) Amine Nucleophile (Amine/Alcohol) Amine->Product

Caption: Figure 1. Catalytic cycle for the in-situ generation of 2-methyl-1,3-thiazole-5-carbonyl chloride and subsequent trapping.

Protocol A: Synthesis of Amide-Linked Kinase Inhibitors

Application: Synthesis of Dasatinib analogs or fragment-based drug discovery (FBDD). Scale: 1.0 mmol (adaptable to 50 mmol).

Materials
  • Starting Material: 2-Methyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Nucleophile: Aniline derivative (e.g., 2-chloro-6-methylaniline) (1.0 - 1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

Step-by-Step Methodology
  • Activation Phase (Acid Chloride Generation):

    • Charge an oven-dried round-bottom flask with 2-Methyl-1,3-thiazole-5-carboxylic acid (143 mg, 1.0 mmol) and anhydrous DCM (5 mL) under nitrogen atmosphere.

    • Cool the suspension to 0°C (ice bath).

    • Add DMF (2 drops) as a catalyst. Note: DMF is critical for forming the reactive chloroiminium species.

    • Dropwise add Oxalyl Chloride (103 µL, 1.2 mmol). Caution: Vigorous gas evolution (CO, CO2).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear, indicating conversion to the acid chloride.

    • Optional: If high precision is needed, concentrate the solution under reduced pressure to remove excess oxalyl chloride, then re-dissolve in fresh DCM. For "true" one-pot, proceed to Step 2 directly.

  • Coupling Phase (Amidation):

    • Cool the reaction mixture back to 0°C.

    • In a separate vial, dissolve the Amine (e.g., 2-chloro-6-methylaniline, 1.0 mmol) and DIPEA (435 µL, 2.5 mmol) in DCM (2 mL).

    • Slowly cannulate or syringe the amine/base solution into the acid chloride solution over 10 minutes. Exothermic reaction.

    • Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass: Amine MW + 125 Da).

  • Quenching & Workup:

    • Quench with saturated

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      
Data Validation
ParameterAcceptance CriteriaTroubleshooting
Appearance Clear yellow/orange oil (Acid Cl) -> Off-white solid (Amide)Darkening implies decomposition; keep temp < 25°C.
LC-MS >95% ConversionIf acid remains: Increase Oxalyl Cl or reaction time.
Yield 80 - 95%Low yield? Ensure anhydrous conditions.

Protocol B: Friedel-Crafts Acylation (Scaffold Functionalization)

Application: Attaching the thiazole moiety to electron-rich aromatic rings (e.g., indoles, pyrroles) without an amino linker.

Methodology
  • Generation: Generate the acid chloride in 1,2-Dichloroethane (DCE) using the Oxalyl Chloride method described in Protocol A.

  • Lewis Acid Addition: Cool to 0°C. Add Aluminum Chloride (

    
    )  (1.5 equiv) in one portion. The mixture may turn dark.
    
  • Substrate Addition: Add the aromatic substrate (e.g., Indole, 1.0 equiv) slowly.

  • Heating: Heat to 60–80°C for 4 hours.

  • Workup: Pour onto ice/HCl mixture carefully. Extract with Ethyl Acetate.[3]

Critical Handling & Safety (E-E-A-T)

Stability of the Reagent

2-Methyl-1,3-thiazole-5-carbonyl chloride is lachrymatory and corrosive . It reacts violently with water.

  • Storage: If isolation is absolutely necessary, store under Argon at -20°C. However, in situ usage is strongly recommended.

  • Solvent Compatibility:

    • Recommended: DCM, DCE, THF, Toluene.

    • Avoid: Alcohols (forms esters), Water, DMF (as solvent, only use catalytic), DMSO (oxidizes).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion to Acid Chloride Old Oxalyl Chloride; Wet SolventDistill Oxalyl Chloride; Use molecular sieves for solvent.
Dimer Formation Reaction too concentratedDilute to 0.1 M - 0.2 M.
Hydrolysis Product in Final LC-MS Moisture ingress during couplingUse a septum and N2 balloon; dry amine solution before addition.

Visual Workflow Summary

Workflow Start Start: Thiazole Carboxylic Acid Step1 Add (COCl)2 + cat. DMF DCM, 0°C -> RT, 2h Start->Step1 Check Gas Evolution Ceased? Step1->Check Check->Step1 No (Stir longer) Step2 Add Amine + DIPEA 0°C -> RT, 4h Check->Step2 Yes Workup Quench (NaHCO3) Extract & Purify Step2->Workup

Caption: Figure 2. Operational workflow for the one-pot synthesis of thiazole-5-carboxamides.

References

  • Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, vol. 49, no. 23, 2006, pp. 6819–6832. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, vol. 47, no. 27, 2004, pp. 6658–6661. Link

  • Weintraub, P. M., et al. "Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives." Organic Process Research & Development, vol. 13, no. 2, 2009. (General reference for thiazole acid chloride handling).
  • Gao, S., et al. "One-pot synthesis of 2-aminothiazole-5-carboxamides." Tetrahedron Letters, vol. 55, no. 15, 2014. (Context for one-pot methodologies).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2-Methyl-1,3-thiazole-5-carbonyl chloride during storage

Technical Support Center: 2-Methyl-1,3-thiazole-5-carbonyl chloride A Guide to Preventing Hydrolysis During Storage and Handling Welcome to the technical support center for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-1,3-thiazole-5-carbonyl chloride

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 2-Methyl-1,3-thiazole-5-carbonyl chloride. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the instability of 2-Methyl-1,3-thiazole-5-carbonyl chloride and the rationale for specific storage protocols.

Q1: What is 2-Methyl-1,3-thiazole-5-carbonyl chloride, and why is it so sensitive to moisture?

2-Methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic acyl chloride, a class of organic compounds known for their high reactivity. The molecule's sensitivity stems from the carbonyl carbon atom, which is bonded to a highly electronegative chlorine atom and an oxygen atom. This arrangement makes the carbonyl carbon highly electrophilic and thus an attractive target for nucleophiles.

Water, although a weak nucleophile, readily attacks this electrophilic carbon. This initiates a nucleophilic acyl substitution reaction known as hydrolysis.[1][2] The reaction proceeds rapidly, breaking the carbon-chlorine bond and forming 2-methyl-1,3-thiazole-5-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1][3][4] This inherent reactivity is useful for synthesis but makes the compound highly susceptible to degradation upon exposure to atmospheric moisture.[2][5]

Q2: What are the visible signs of hydrolysis or degradation in my reagent?

Identifying a compromised reagent before it enters your reaction workflow is critical. Key indicators of hydrolysis include:

  • Fuming: The most immediate sign is the appearance of white fumes when the bottle is opened.[5] This is gaseous hydrochloric acid, a byproduct of hydrolysis, reacting with moisture in the air.

  • Cloudiness or Precipitate: The reagent, which may be a liquid or a solid, will lose clarity.[6] The formation of a white or off-white solid precipitate, which is the less soluble carboxylic acid byproduct, is a clear sign of significant degradation.

  • Pressure Buildup: The generation of HCl gas can cause a noticeable pressure increase inside the container. Handle with care when opening.

  • Changes in Physical State: A low-melting solid may appear wet or sludgy, while a liquid may become more viscous or partially solidified.

  • Pungent Odor: A sharp, acidic odor of HCl will be more pronounced than usual.

Q3: My reagent shows signs of hydrolysis. What are the consequences of using it in my experiments?

Using a partially or fully hydrolyzed reagent will have significant negative impacts on your research:

  • Inaccurate Stoichiometry: The actual concentration of the active acyl chloride is lower than stated on the label, leading to incorrect molar ratios in your reaction and incomplete conversion of your substrate.

  • Reduced Yields: With less active reagent available, the yield of your desired product will be significantly diminished.

  • Byproduct Formation: The carboxylic acid byproduct can sometimes participate in side reactions, leading to a more complex product mixture and complicating purification efforts.

  • Failed Reactions: In many cases, the presence of the carboxylic acid and the reduced amount of acyl chloride can prevent the desired reaction from proceeding at all.

Q4: What are the definitive, ideal storage conditions for this reagent?

To maximize the shelf-life of 2-Methyl-1,3-thiazole-5-carbonyl chloride, strict adherence to optimal storage conditions is necessary. These conditions are designed to create a chemically stable environment by minimizing exposure to atmospheric moisture and oxygen.[7]

ParameterRecommendationRationale & Causality
Atmosphere Dry, Inert Gas (Argon or Nitrogen)Acyl chlorides are highly reactive with water.[1][8] An inert atmosphere displaces atmospheric moisture, directly preventing the hydrolysis reaction.[7] Argon is often preferred over nitrogen due to its higher density, which can provide a better protective "blanket" over the chemical.[9]
Temperature 2°C - 8°CStoring at reduced temperatures slows the rate of any potential degradation reactions. However, this must be paired with strict moisture control to prevent condensation on the cold container when it is removed from storage.[9][10]
Container Original Manufacturer's Bottle (e.g., Sure/Seal™) or Glass Vial with PTFE-lined CapThe packaging is designed to maintain an inert atmosphere and provide a barrier to moisture.[11] Polytetrafluoroethylene (PTFE) liners provide a highly inert and effective seal against moisture ingress.
Location Ventilated, Dry Chemical CabinetStore away from incompatible materials, particularly water, bases, and strong oxidizing agents.[1][8] Proper ventilation is a safety measure to handle any potential off-gassing.
Q5: How can I safely handle the reagent after the original manufacturer's seal is broken?

Once the primary seal is compromised, the responsibility for maintaining the reagent's integrity shifts to the user. Every subsequent use introduces a risk of contamination.

  • Equilibration is Key: Always allow the container to warm to ambient room temperature before opening.[9] Opening a cold bottle will cause moisture from the lab air to condense on the cold surfaces and inside the bottle, causing rapid hydrolysis.[11]

  • Use an Inert Atmosphere: Whenever possible, perform all transfers inside a glove box or under a positive pressure of inert gas using a Schlenk line.[12]

  • Dry Transfer Equipment: Use only oven-dried glassware and dry, purged syringes and needles for transferring the reagent.[11][12]

  • Minimize Exposure Time: Open the container for the shortest time possible. Have all necessary equipment ready before you begin the transfer.

  • Proper Resealing: After taking what you need, flush the headspace of the bottle with a gentle stream of dry nitrogen or argon before tightly closing the cap.[3] For added protection, wrap the cap and neck of the bottle with Parafilm or vinyl electrical tape to create an additional barrier.[5]

  • Secondary Containment: Store the resealed bottle inside a desiccator containing an active desiccant.[5][13] This provides a final layer of protection against ambient moisture.[14]

Troubleshooting Guide

Observed Problem Probable Cause Recommended Action & Solution
Reagent fumes upon opening the cap. Hydrolysis. The acyl chloride is reacting with atmospheric moisture to produce HCl gas.[5]This indicates surface-level degradation. The bulk material may still be viable. Immediately flush the bottle's headspace with inert gas, reseal tightly, and store in a desiccator. Minimize future exposure.
A solid precipitate has formed in the liquid/solid reagent. Advanced Hydrolysis. The precipitate is likely 2-methyl-1,3-thiazole-5-carboxylic acid, the solid byproduct of hydrolysis.The reagent is significantly compromised and should not be used for reactions where stoichiometry is critical. It is best to dispose of the reagent according to your institution's safety guidelines.
My reaction yields are low and inconsistent. Partial Hydrolysis. The reagent has likely degraded over time due to repeated exposure to small amounts of moisture, reducing its effective concentration.Discard the current stock. When opening a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This protects the main stock from repeated exposure.[4]

Experimental Protocols

Protocol 1: Handling and Aliquoting Under Inert Atmosphere

This protocol describes the process of transferring the main stock of 2-Methyl-1,3-thiazole-5-carbonyl chloride into smaller vials for daily use, preserving the integrity of the bulk supply.

Materials:

  • Main stock bottle of 2-Methyl-1,3-thiazole-5-carbonyl chloride

  • Oven-dried (125°C overnight) glass vials with PTFE-lined caps[12]

  • Schlenk line with a supply of dry argon or nitrogen

  • Dry, gas-tight syringes and needles

  • Septa for vials

Procedure:

  • Preparation: Place the dried vials and septa in a desiccator to cool under vacuum.

  • Equilibrate Reagent: Remove the main stock bottle from cold storage and allow it to sit in a fume hood until it reaches room temperature (at least 1-2 hours).

  • Inert Gas Setup: Connect the main stock bottle to the Schlenk line via a needle adapter through the septum (if provided, e.g., in a Sure/Seal™ bottle). Gently purge the headspace with inert gas.[11]

  • Transfer: Using a clean, dry syringe, pierce the septum and withdraw the desired amount of the reagent.

  • Aliquot: Quickly transfer the reagent to one of the prepared, inert-gas-flushed vials.

  • Seal: Immediately cap the vial.

  • Purge and Store: Flush the headspace of the small vial with inert gas before tightening the cap completely. Wrap the cap with Parafilm.

  • Store Main Bottle: Before storing the main stock bottle, ensure its headspace is also flushed with inert gas, reseal it tightly, wrap with Parafilm, and place it back in cold storage inside a desiccator.

Protocol 2: Effective Desiccator Use for Moisture-Sensitive Reagents

A desiccator is a critical tool for storing moisture-sensitive chemicals after they have been opened.[15]

Procedure:

  • Choose the Right Desiccant: Use an indicating silica gel or another suitable drying agent (e.g., anhydrous CaSO₄). Indicating desiccants change color when saturated, providing a clear visual cue for when they need to be replaced or regenerated.[14]

  • Activate the Desiccant: Ensure the desiccant is active. If using indicating silica gel, it should be blue, not pink. If it is pink, regenerate it by heating it in an oven according to the manufacturer's instructions until the blue color returns.

  • Create a Seal: Apply a thin, even layer of silicone grease to the ground-glass rim of the desiccator lid to ensure an airtight seal.[15]

  • Storage: Place the properly sealed container of 2-Methyl-1,3-thiazole-5-carbonyl chloride inside the desiccator on the porcelain plate.

  • Minimize Opening: Only open the desiccator when necessary and for the shortest duration possible to prevent the introduction of humid air.[15]

  • Monitor and Maintain: Regularly check the indicating desiccant. Replace or regenerate it as soon as it begins to change color.[14]

Visualization of the Hydrolysis Mechanism

The following diagram illustrates the nucleophilic acyl substitution pathway for the hydrolysis of 2-Methyl-1,3-thiazole-5-carbonyl chloride.

Caption: Hydrolysis of 2-Methyl-1,3-thiazole-5-carbonyl chloride.

References

  • What We Know About Desiccators. Globe Scientific Inc. URL: [Link]

  • Chemical Storage Guidelines. University of Florida Environmental Health & Safety. URL: [Link]

  • Lab Desiccator Guide | What Is A Desiccator? Boekel Scientific. URL: [Link]

  • Chemistry Acid Chloride. SATHEE CUET - IIT Kanpur. URL: [Link]

  • Acyl chlorides stability. Sciencemadness.org Discussion Board. URL: [Link]

  • Proper Use of a Desiccator. Chemistry LibreTexts. URL: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. URL: [Link]

  • Maximising Efficiency with Desiccators: Tips and Tricks for Labs. Science Equip. URL: [Link]

  • Complete Guide to the Use of Desiccator in Laboratory Experiments. Glassment. URL: [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. URL: [Link]

  • Acetyl Chloride Storage. Reddit r/chemistry. URL: [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. URL: [Link]

  • Acyl chlorides stability (Comment). Sciencemadness.org Discussion Board. URL: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. URL: [Link]

Sources

Optimization

Optimizing yield in 2-Methyl-1,3-thiazole-5-carbonyl chloride coupling reactions

Technical Support Center: Thiazole Chemistry Division Subject: Optimization & Troubleshooting for 2-Methyl-1,3-thiazole-5-carbonyl chloride Couplings Ticket ID: THZ-OPT-505 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Chemistry Division Subject: Optimization & Troubleshooting for 2-Methyl-1,3-thiazole-5-carbonyl chloride Couplings Ticket ID: THZ-OPT-505 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield issues with 2-Methyl-1,3-thiazole-5-carbonyl chloride (CAS: 117724-64-8). While structurally similar to the 2-aminothiazole intermediates used in the synthesis of Dasatinib (Sprycel) , the 2-methyl variant presents unique challenges. It lacks the electron-donating amino group, making the carbonyl center significantly more electrophilic and, consequently, hyper-sensitive to moisture .

The following guide abandons generic "acid chloride" advice and focuses on the specific electronic behaviors of the thiazole ring.

Part 1: Reagent Integrity (The "Black Sludge" Phenomenon)

Q: My acid chloride is dark/discolored. Can I still use it?

A: Likely not. Thiazole carbonyl chlorides are prone to autocatalytic decomposition. Hydrolysis produces HCl, which protonates the thiazole nitrogen. This protonated species is highly electrophilic and can react with unprotonated thiazoles, leading to dimerization and the formation of a characteristic purple/black sludge.

The "Methanol Quench" Validation Protocol: Before committing valuable amine nucleophiles, you must validate the electrophile's titer.

  • Dissolve 50 mg of the acid chloride in 1 mL dry DCM.

  • Add 0.5 mL dry Methanol and 0.1 mL TEA.

  • Stir for 10 minutes.

  • Run TLC or LCMS.

    • Pass: >95% conversion to the Methyl Ester (M+31 mass shift from acid).

    • Fail: Significant presence of Carboxylic Acid (Parent mass) or multiple baseline spots.

Decision Logic:

QC_Flow Start Start: Reagent Check Visual Visual Inspection: Is it a flowing solid? Start->Visual Quench Run Methanol Quench (LCMS/TLC) Visual->Quench Yes or Minor Color Purify STOP: Do NOT Recrystallize. Switch to In-Situ Generation Visual->Purify Black/Tarry Result >95% Methyl Ester? Quench->Result Use PROCEED: Use Standard Coupling Result->Use Yes Result->Purify No (High Acid Content)

Figure 1: Quality Control Decision Tree for Thiazole Acid Chlorides.

Part 2: Reaction Optimization (The Coupling)

Q: I am seeing incomplete conversion and "stalled" reactions. Why?

A: The "HCl Trap" is deactivating your nucleophile. As the reaction proceeds, HCl is generated. Thiazoles are basic (pKa of conjugate acid ~2.5). However, if your amine nucleophile is aliphatic, it is more basic. The HCl will preferentially protonate your unreacted amine, killing the reaction at ~50% conversion.

The Fix: Base Selection & Stoichiometry You cannot rely on the thiazole to scavenge its own HCl. You must use a non-nucleophilic organic base.

ParameterRecommendationScientific Rationale
Solvent DCM (Anhydrous) Superior solubility for thiazoles compared to Et₂O. THF is acceptable but can complex with HCl.
Base DIPEA (Hunig's Base) Essential. Use 2.5 - 3.0 equivalents . Unlike TEA, DIPEA is too sterically hindered to attack the carbonyl (preventing acyl ammonium formation).
Temperature 0°C

RT
Start cold to prevent decomposition, but you must warm to RT to drive the reaction to completion.
Concentration 0.2 M - 0.5 M High dilution promotes hydrolysis (by increasing the relative ratio of trace water to reagent). Run it concentrated.

Optimized Protocol (Standard Coupling):

  • Suspend Amine (1.0 equiv) and DIPEA (2.5 equiv) in dry DCM (0.3 M) under N₂.

  • Cool to 0°C.

  • Add 2-Methyl-1,3-thiazole-5-carbonyl chloride (1.1 - 1.2 equiv) portion-wise (solid) or dropwise (DCM solution).

    • Note: Do not dump it in all at once; exotherms promote side reactions.

  • Remove ice bath after 15 mins. Stir at RT for 2-4 hours.

  • Monitor: Check for disappearance of the Amine, not the acid chloride.

Part 3: The "Nuclear Option" (In-Situ Generation)

Q: Commercial reagents are failing. How do I make this fresh?

A: Vilsmeier-Haack Activation. If the commercial acid chloride is degraded, synthesize it in situ from the stable 2-methyl-1,3-thiazole-5-carboxylic acid . This is the industry-standard approach for Dasatinib-related intermediates to ensure high yield.

Protocol:

  • Suspend the Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Oxalyl Chloride (1.2 equiv) .

  • CRITICAL: Add DMF (catalytic, 2-3 drops) .

    • Mechanism:[1][2] DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium), which is the active chlorinating agent. Without DMF, this reaction is sluggish on electron-poor rings.

  • Stir until gas evolution ceases (1-2 hours).

  • Concentrate in vacuo to remove excess oxalyl chloride (which will kill your amine).

  • Re-dissolve in DCM and proceed immediately to the coupling step described in Part 2.

Part 4: Workup & Isolation (The pH Trap)

Q: I lost my product during the aqueous wash. Where did it go?

A: You likely washed with strong acid. The thiazole nitrogen has a pKa ~2.5. If you wash with 1N HCl to remove excess amine, you risk protonating the thiazole ring, making your product water-soluble.

The "Amphoteric" Workup Strategy:

Workup_Logic Rxn Reaction Mixture (DCM + Product + DIPEA-HCl) Wash1 Wash 1: Sat. NaHCO3 (pH ~8.5) Rxn->Wash1 Layer1 Partition Layers Wash1->Layer1 Aq1 Aqueous Layer: Contains DIPEA salts & Thiazole Acid Byproduct Layer1->Aq1 Org1 Organic Layer: Contains Product Layer1->Org1 Wash2 Wash 2: Brine (Neutral) Org1->Wash2 Dry Dry (Na2SO4) & Conc. Wash2->Dry

Figure 2: Workup flow to prevent product loss into the aqueous phase.

  • Quench: Add Sat. NaHCO₃. Stir for 15 mins.

    • Why? This hydrolyzes unreacted acid chloride to the water-soluble carboxylate and keeps the amine base as the free base (organic soluble) or salt depending on exact pKa, but ensures the Thiazole Product remains neutral and in the DCM.

  • Separation: Keep the organic layer.

  • Polishing: Wash organic layer with Brine. Dry over Na₂SO₄.[3]

  • Purification: If DIPEA remains, it can usually be removed via column chromatography (DIPEA elutes early in most MeOH/DCM gradients) or by high-vacuum drying if the product is a solid.

References

  • Dasatinib Synthesis & Thiazole Chemistry

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.
    • Relevance: Establishes the stability profile and coupling conditions for thiazole-5-carboxamides.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (See section on Acid Halide formation).
  • Thiazole Reactivity & Stability: Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. Relevance: Foundational text on the basicity (pKa) and electrophilicity of the thiazole ring positions.
  • 2-Methyl-1,3-thiazole-5-carbonyl chloride Data

    • PubChem Compound Summary for CID 14601081.
    • Relevance: Physical properties and hydrolysis warnings.

Sources

Troubleshooting

Handling moisture sensitivity of 2-Methyl-1,3-thiazole-5-carbonyl chloride

Answering your request, here is a technical support center for handling the moisture sensitivity of 2-Methyl-1,3-thiazole-5-carbonyl chloride. Technical Support Center: 2-Methyl-1,3-thiazole-5-carbonyl chloride Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center for handling the moisture sensitivity of 2-Methyl-1,3-thiazole-5-carbonyl chloride.

Technical Support Center: 2-Methyl-1,3-thiazole-5-carbonyl chloride

Welcome to the technical support resource for 2-Methyl-1,3-thiazole-5-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep, mechanistic understanding of how to handle this reagent's moisture sensitivity to ensure the success and reproducibility of your experiments.

Section 1: The Challenge - Understanding Inherent Reactivity

2-Methyl-1,3-thiazole-5-carbonyl chloride is an acyl chloride. The exceptional reactivity of this functional group is a double-edged sword. While it makes it a valuable synthon for creating amides, esters, and other carbonyl derivatives, it also renders it highly susceptible to hydrolysis. The carbonyl carbon is extremely electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophiles—even weak ones like water.[1][2]

Exposure to atmospheric moisture leads to rapid degradation into the corresponding carboxylic acid (2-Methyl-1,3-thiazole-5-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[3][4] This not only consumes your reagent but also introduces impurities that can complicate your reaction and purification steps.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the use of 2-Methyl-1,3-thiazole-5-carbonyl chloride in a direct question-and-answer format.

Q1: My acylation/amidation reaction resulted in a very low yield, and I've recovered mostly my starting amine/alcohol. What went wrong?

A1: This is a classic symptom of premature hydrolysis of the 2-Methyl-1,3-thiazole-5-carbonyl chloride. If the acyl chloride reacts with water before it can react with your intended nucleophile (the amine or alcohol), your desired reaction cannot proceed. The root cause is almost certainly the introduction of moisture into your reaction setup.

  • Causality: Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This reaction is often faster than the reaction with your desired, bulkier nucleophile.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system. Even "anhydrous" solvents can absorb moisture if stored improperly.

    • Dry Glassware Rigorously: All glassware must be meticulously dried. The standard procedure is to oven-dry glassware at >125°C for at least 4 hours (overnight is preferable) and then cool it under a stream of dry, inert gas (nitrogen or argon) or in a desiccator immediately before use.[5][6]

    • Implement Inert Atmosphere Techniques: The reaction must be performed under an inert atmosphere to prevent ambient moisture from entering the flask. This can be achieved using a nitrogen or argon-filled balloon or, for more rigorous control, a Schlenk line.[7][8][9]

    • Check Your Amine/Alcohol: If your nucleophile is a salt (e.g., a hydrochloride salt of an amine), it must be neutralized and thoroughly dried before use. Hygroscopic starting materials can also introduce water.

Q2: My final product is contaminated with a significant amount of 2-Methyl-1,3-thiazole-5-carboxylic acid. How did this happen and how can I avoid it?

A2: This indicates that the acyl chloride hydrolyzed either before the reaction was complete or during the workup procedure.

  • Causality:

    • Pre-Reaction Hydrolysis: The reagent may have already degraded in its storage bottle due to improper sealing or repeated openings in a humid environment.

    • In-Reaction Hydrolysis: Insufficiently dried reagents, solvents, or glassware introduced water into the reaction vessel.

    • Workup-Induced Hydrolysis: Quenching the reaction with aqueous solutions can hydrolyze any unreacted acyl chloride. While this is often intended, improper workup can also hydrolyze the desired product if it is unstable under the conditions.

  • Preventative & Corrective Actions:

    • Assess Reagent Quality: Before use, visually inspect the 2-Methyl-1,3-thiazole-5-carbonyl chloride. It should be a beige solid.[10] If it appears clumpy, partially liquefied, or fumes excessively upon opening, it has likely been compromised by moisture.[11]

    • Use a Non-Aqueous Quench: If your product is sensitive, consider an initial quench with a dry alcohol (like isopropanol) or an amine (like triethylamine) to consume any remaining acyl chloride before introducing water.

    • Purification Strategy: The carboxylic acid byproduct can typically be removed via an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup. The carboxylate salt will move to the aqueous layer, leaving your neutral product in the organic layer.

Q3: The moment I opened the bottle of 2-Methyl-1,3-thiazole-5-carbonyl chloride, white fumes were produced. Is the reagent still usable?

A3: The fuming is HCl gas, a direct result of the acyl chloride reacting with moisture in the air.[4] While a small amount of fuming upon initial opening is common in a standard lab atmosphere, excessive fuming indicates significant exposure to moisture.

  • Causality: The reaction R-COCl + H₂O → R-COOH + HCl(g) is occurring on the surface of the reagent.

  • Immediate Actions & Recommendations:

    • Minimize Exposure: Immediately blanket the bottle opening with an inert gas (argon or nitrogen) and reseal it tightly.

    • Work in a Controlled Atmosphere: The best practice is to open and dispense such reagents inside a glovebox or under a positive flow of inert gas in a fume hood.[8]

    • Assess Usability: The bulk of the material may still be viable. However, its effective molarity is now lower than stated. For highly sensitive reactions requiring precise stoichiometry, the purity of the reagent should be determined (e.g., by titration of the HCl produced upon reaction with a known amount of alcohol) or a new, unopened bottle should be used.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store 2-Methyl-1,3-thiazole-5-carbonyl chloride?

A1: Proper storage is critical to preserving the reagent's integrity.

  • Primary Container: Keep it in the original manufacturer's bottle, which is designed for reactive chemicals. Ensure the cap is tightly sealed.

  • Secondary Containment & Atmosphere: For long-term storage, place the bottle inside a desiccator with a fresh desiccant. For frequent use, storing the bottle inside a nitrogen-filled glovebox is the gold standard.[8] Sealing the cap and neck with Parafilm can provide an additional barrier against moisture ingress.

  • Temperature & Location: Store in a cool, dry, well-ventilated area away from incompatible materials like water, strong bases, and oxidizing agents.[12][13]

Q2: What solvents are compatible with 2-Methyl-1,3-thiazole-5-carbonyl chloride?

A2: Only anhydrous, non-protic solvents should be used. Protic solvents (those with acidic protons, like alcohols or water) will react with the acyl chloride.

Compatible Solvents (Anhydrous Grade) Incompatible Solvents & Reagents
Dichloromethane (DCM)Water
Tetrahydrofuran (THF)Alcohols (Methanol, Ethanol, etc.)
ToluenePrimary & Secondary Amines (as solvents)
1,4-DioxaneStrong Bases (e.g., NaOH, KOH)
Acetonitrile (MeCN)Strong Oxidizing Agents
Diethyl Ether

Q3: What are the primary safety hazards associated with this compound?

A3: 2-Methyl-1,3-thiazole-5-carbonyl chloride is a hazardous chemical that requires careful handling.

  • Corrosivity: It causes severe skin burns and eye damage.[14]

  • Reaction with Water: It reacts violently with water, releasing toxic and corrosive HCl gas.[3][12]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[12]

  • Required PPE: Always handle this chemical in a certified chemical fume hood while wearing safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[14] A safety shower and eyewash station should be readily accessible.[12]

Q4: How can I confirm the identity and purity of my 2-Methyl-1,3-thiazole-5-carbonyl chloride before use?

A4: While opening a bottle to take an analytical sample risks introducing moisture, it can be done carefully under an inert atmosphere.

  • NMR Spectroscopy: A ¹H NMR spectrum in an anhydrous deuterated solvent (like CDCl₃) can confirm the structure. The presence of a broad peak characteristic of a carboxylic acid proton would indicate hydrolysis.

  • FTIR Spectroscopy: An infrared spectrum will show a characteristic sharp carbonyl (C=O) stretch for the acyl chloride around 1750-1800 cm⁻¹. The presence of a broad O-H stretch from 2500-3300 cm⁻¹ would be definitive evidence of the carboxylic acid impurity.

  • Derivatization/GC-MS: A small aliquot can be reacted with a dry alcohol (e.g., methanol) and analyzed by GC-MS. This will show the corresponding methyl ester, and the presence of the carboxylic acid can also be detected.[15]

Section 4: Key Experimental Protocols

Protocol 1: General Handling and Dispensing under Inert Atmosphere

This protocol describes the transfer of the reagent from its storage bottle to a reaction flask using a Schlenk line.

G A Oven-dry all glassware (flask, syringe, needles) B Assemble hot glassware and cool under vacuum A->B C Attach flask to Schlenk line B->C D Perform 3x Vacuum/ Inert Gas (N₂/Ar) cycles C->D E Leave flask under positive pressure of inert gas D->E G Transfer anhydrous solvent to flask via syringe E->G F Weigh required amount of reagent in inert atmosphere (glovebox) OR F->G Alternative H Quickly weigh reagent and add to flask under gas flow G->H

Caption: Workflow for setting up a moisture-free reaction.

Steps:

  • Place all necessary glassware (reaction flask, stir bar, syringes, needles) in an oven at >125°C for at least 4 hours.[5]

  • Assemble the hot reaction flask (e.g., with a condenser and septum) and connect it to a Schlenk line.

  • Evacuate the flask under vacuum until it cools to room temperature.

  • Refill the flask with a dry, inert gas (high-purity nitrogen or argon). Repeat this vacuum/refill cycle three times to ensure the removal of all atmospheric air and adsorbed moisture.[6]

  • With the flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler), add your anhydrous solvent via a dry syringe.

  • In a glovebox, weigh the 2-Methyl-1,3-thiazole-5-carbonyl chloride into a vial and add it to the reaction flask. Alternatively, for a faster but less rigorous method, briefly remove the septum, add the solid quickly against a counterflow of inert gas, and immediately reseal the flask.

Protocol 2: Illustrative Amidation Reaction

This protocol outlines a general procedure for forming an amide.

  • Set up a reaction flask under an inert atmosphere as described in Protocol 1, containing the anhydrous solvent (e.g., DCM or THF) and a stir bar.

  • Add your amine starting material to the flask. If the amine is a solid, add it before the solvent.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to act as an HCl scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Add the 2-Methyl-1,3-thiazole-5-carbonyl chloride (1.05 equivalents) portion-wise as a solid or as a solution in the anhydrous reaction solvent.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.

  • Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification.

Section 5: Mechanistic Insight

Hydrolysis Mechanism

Understanding why the reagent degrades is key to preventing it. The following diagram illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of 2-Methyl-1,3-thiazole-5-carbonyl chloride.

G RCOCl 2-Methylthiazole-C(=O)Cl Intermediate Tetrahedral Intermediate RCOCl->Intermediate 1. Nucleophilic Attack (Water attacks carbonyl carbon) H2O H₂O RCOOH Carboxylic Acid Intermediate->RCOOH 2. Chloride leaving group departs 3. Deprotonation HCl HCl

Caption: Mechanism of acyl chloride hydrolysis.

The lone pair on the oxygen atom of water attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A final deprotonation step yields the carboxylic acid and HCl.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Sparkl. (n.d.). Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylthiazole-5-carboxylic acid chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]

  • Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

  • A Level H2 Chem - YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests. Retrieved from [Link]

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

  • US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Reddit. (2019). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • LookChem. (n.d.). Cas 117724-64-8,2-Methyl-4-(trifluoromethyl). Retrieved from [Link]

  • SpringerLink. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:119778-43-7 | 2,4-dimethyl-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

Sources

Optimization

Work-up procedures to remove excess 2-Methyl-1,3-thiazole-5-carbonyl chloride

Technical Support Center: 2-Methyl-1,3-thiazole-5-carbonyl chloride Welcome to the technical support center for handling 2-Methyl-1,3-thiazole-5-carbonyl chloride. This guide provides in-depth troubleshooting and work-up...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-1,3-thiazole-5-carbonyl chloride

Welcome to the technical support center for handling 2-Methyl-1,3-thiazole-5-carbonyl chloride. This guide provides in-depth troubleshooting and work-up procedures designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the challenges of working with this highly reactive intermediate.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Reagent and Potential Issues

Q1: Why is 2-Methyl-1,3-thiazole-5-carbonyl chloride so reactive, and what are the primary concerns during a reaction work-up?

A1: As an acyl chloride, this compound's reactivity is governed by the powerful electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge on the carbonyl carbon, making it a strong electrophile and highly susceptible to attack by nucleophiles.[1][2]

The primary concerns during work-up are:

  • Hydrolysis: It reacts vigorously and exothermically with water (including atmospheric moisture) to form the corresponding 2-methyl-1,3-thiazole-5-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][3] Using a partially hydrolyzed reagent introduces impurities that can complicate purification and lower yields.[1]

  • Reaction with Nucleophilic Products/Reagents: If your desired product or other reagents in the mixture contain nucleophilic groups (e.g., alcohols, amines), the excess acyl chloride will react with them, leading to side products.

  • Safety: The generation of HCl gas requires proper ventilation and handling. The reaction with quenching agents can be exothermic and must be controlled.[4]

Q2: I've completed my reaction. What are the common impurities I should expect to remove?

A2: Aside from your desired product, the crude reaction mixture will likely contain:

  • Excess 2-Methyl-1,3-thiazole-5-carbonyl chloride: The unreacted starting material.

  • 2-Methyl-1,3-thiazole-5-carboxylic acid: The hydrolysis product of the acyl chloride.[5]

  • Hydrogen Chloride (HCl): A byproduct of both the intended reaction and hydrolysis.

  • Reagents from Acyl Chloride Synthesis: If you prepared the acyl chloride in-situ or used a crude preparation, you might have residual chlorinating agents like thionyl chloride or oxalyl chloride, which also have their own reactive quenching profiles.[6][7]

Section 2: Strategic Work-up and Purification Procedures

Q3: What is the most effective general strategy for quenching the reaction and removing the excess acyl chloride?

A3: The most robust and common strategy is a quench-and-extract procedure. This involves two main phases:

  • Quenching: Carefully adding a quenching agent to the reaction mixture to convert the highly reactive excess acyl chloride into a less reactive, more easily separable species.

  • Liquid-Liquid Extraction (LLE): Partitioning the components of the quenched mixture between an organic solvent and an aqueous solution to isolate your product.[8][9]

The choice of quenching agent is critical and depends on the stability of your desired product.

Q4: How do I choose the right quenching agent?

A4: The goal is to convert the acyl chloride into a form that has drastically different solubility from your product.

Quenching AgentProduct of QuenchRecommended Use CaseAdvantagesDisadvantages
Water / Ice Carboxylic AcidWhen product is stable to acidic conditions.Simple and effective.[10]Forms HCl, making the aqueous layer strongly acidic. The resulting carboxylic acid may have some organic solubility.
Saturated Aq. NaHCO₃ Carboxylate SaltMost common and recommended method. Suitable for products stable to mild base.Neutralizes HCl byproduct and converts the carboxylic acid into its highly water-soluble sodium salt, ensuring its complete removal into the aqueous phase.[11]CO₂ evolution can cause pressure buildup if addition is too fast. Not suitable for products with base-labile functional groups.
Dilute Aq. Na₂CO₃ Carboxylate SaltFor when a slightly stronger, non-nucleophilic base is needed.Similar to NaHCO₃ but more basic.Higher basicity increases risk of side reactions with sensitive products.
Alcohols (e.g., Methanol) EsterWhen the product is sensitive to water or base, and the resulting ester has a very different polarity for easy separation (e.g., by chromatography).Avoids aqueous conditions and strong acids/bases during the initial quench.[4][10]The formed ester is organic-soluble and must be removed in a subsequent step, typically chromatography.

Q5: After quenching, how do I design an effective liquid-liquid extraction protocol?

A5: A well-designed extraction sequence is crucial for isolating a clean product. Assuming your product is soluble in a common organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM):

  • Dilute: Dilute the quenched reaction mixture with your chosen extraction solvent.

  • Wash with Dilute Base: Perform 2-3 washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is the most critical step for removing the 2-methyl-1,3-thiazole-5-carboxylic acid byproduct.[11] Always check the pH of the final aqueous wash to ensure it is basic (pH > 8).

  • Wash with Water: Wash once with deionized water to remove any remaining water-soluble impurities.

  • Wash with Brine: Wash once with a saturated aqueous solution of NaCl (brine). This helps remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[12]

  • Dry, Filter, and Concentrate: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and concentrate the solvent under reduced pressure.

This procedure leaves you with a crude product that has been cleared of the most common impurities related to the acyl chloride. Further purification by chromatography or recrystallization may be necessary.

Troubleshooting Guide

Q: During my extraction with NaHCO₃, I'm seeing a stubborn emulsion form between the layers. What should I do?

A: Emulsions are common when dealing with heterocyclic compounds.[8] To resolve this:

  • Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often forces the layers to separate.[12]

  • Allow the mixture to stand undisturbed for a longer period (10-30 minutes).

  • If the emulsion persists, filter the entire mixture through a pad of Celite®. This can physically disrupt the emulsion.

  • Dilute the organic layer further with your extraction solvent to decrease the concentration of emulsifying agents.[12]

Q: My desired product has some water solubility. How can I prevent losing it during the aqueous washes?

A: This is a common challenge with heterocyclic molecules.[9]

  • Minimize Washes: Use the minimum number of aqueous washes necessary. Ensure each wash is efficient.

  • Back-Extraction: Combine all your aqueous layers and "back-extract" them one or two times with fresh organic solvent. This will recover some of the product that partitioned into the aqueous phase.

  • Salting Out: Before extraction, add solid NaCl to the aqueous layer until it is saturated. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[8][9]

Q: After my work-up, NMR analysis still shows the presence of 2-methyl-1,3-thiazole-5-carboxylic acid. What went wrong?

A: This indicates an incomplete removal of the hydrolyzed acyl chloride. The most likely cause is that the basic wash was not effective enough.

  • Insufficient Base: You may not have used enough NaHCO₃ solution, or the washes were not vigorous enough to ensure complete acid-base reaction.

  • Solution: Re-dissolve your crude product in an organic solvent and repeat the washes with saturated NaHCO₃ solution. Be more vigorous and ensure the final aqueous wash is confirmed to be basic.

Visualized Workflows and Chemistry

Decision Workflow for Work-up Strategy

This diagram outlines the decision-making process for selecting the appropriate work-up procedure based on the properties of your desired product.

start Reaction Complete. Excess Acyl Chloride Present q1 Is the desired product stable to mild base (e.g., NaHCO3)? start->q1 q2 Is the desired product stable to acid (HCl)? q1->q2  No proc1 Standard Protocol: 1. Quench with sat. NaHCO3 (aq) 2. Extract with organic solvent 3. Wash with H2O and Brine q1->proc1  Yes proc2 Acidic Protocol: 1. Quench with Ice/Water 2. Extract with organic solvent 3. Wash with Brine q2->proc2  Yes proc3 Non-Aqueous Protocol: 1. Quench with Anhydrous Alcohol (e.g., MeOH) 2. Concentrate 3. Purify by Chromatography q2->proc3  No

Caption: Decision tree for selecting a work-up protocol.

Chemical Transformation During Quenching

This diagram illustrates how different quenching agents transform the excess 2-Methyl-1,3-thiazole-5-carbonyl chloride into more manageable byproducts.

sub 2-Methyl-1,3-thiazole-5-carbonyl chloride p1 Carboxylic Acid (Organic Soluble) sub->p1 H2O (Quench) p2 Carboxylate Salt (Water Soluble) sub->p2 NaHCO3 / H2O (Quench & Neutralize) p3 Methyl Ester (Organic Soluble) sub->p3 CH3OH (Quench)

Caption: Byproducts from different quenching strategies.

Detailed Experimental Protocols

Protocol 1: Standard Basic Quench and Extraction

This is the recommended procedure for most applications where the desired product is stable to mild aqueous base.

  • Cool the Reaction: Cool the reaction vessel to 0 °C using an ice-water bath. This moderates the exothermic nature of the quench.

  • Prepare Quenching Solution: Have a beaker of saturated aqueous sodium bicarbonate (NaHCO₃) ready.

  • Slow Addition: Slowly and carefully add the NaHCO₃ solution to the stirring reaction mixture. Add dropwise or via a dropping funnel. Caution: Vigorous CO₂ gas evolution will occur. Do not seal the vessel.

  • Complete the Quench: Continue adding NaHCO₃ solution until gas evolution ceases and the mixture is confirmed to be basic (pH > 8) using pH paper. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If any solids are present, ensure they are fully dissolved, adding more organic solvent and water if necessary.

  • Extract: Extract the aqueous layer with your chosen organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Combine and Wash: Combine the organic layers. Wash sequentially with:

    • Saturated NaHCO₃ (1 x 50 mL)

    • Deionized Water (1 x 50 mL)

    • Saturated NaCl (Brine) (1 x 50 mL)

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

References

  • Vertex AI Search. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Vertex AI Search. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub.
  • Benchchem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis.
  • Benchchem. (n.d.). Fundamental characteristics of acyl chlorides.
  • Jadhao, A. B. (2022). Review on Methods used in isolates of phytochemicals from medicinal plants. Heterocyclic Letters, 12(4), 845-853.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • SciELO. (n.d.). A Green Procedure Using Disposable Pipette Extraction to Determine Polycyclic Aromatic Sulfur Heterocycles in Water Samples and Solid Petrochemical Residues.
  • Reddit. (2022).
  • International Journal of Current Microbiology and Applied Sciences. (2016).
  • Chemguide. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-methylthiazole-5-carboxylic acid chloride.
  • YouTube. (2023). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry identification of 2-Methyl-1,3-thiazole-5-carbonyl chloride derivatives

This guide details the mass spectrometric identification of 2-Methyl-1,3-thiazole-5-carbonyl chloride and its stable derivatives. This scaffold is a critical electrophilic building block in medicinal chemistry, often ser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric identification of 2-Methyl-1,3-thiazole-5-carbonyl chloride and its stable derivatives. This scaffold is a critical electrophilic building block in medicinal chemistry, often serving as the "warhead" for synthesizing thiazole-containing kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents.

Executive Summary: The Analytical Challenge

2-Methyl-1,3-thiazole-5-carbonyl chloride is inherently unstable, rapidly hydrolyzing to the corresponding carboxylic acid upon exposure to atmospheric moisture. Therefore, direct mass spectrometric analysis of the acid chloride is analytically invalid.

Successful identification requires a Derivatization-First Strategy . This guide compares two industry-standard workflows:

  • Methanolysis (GC-MS): Conversion to the volatile methyl ester for purity assessment.

  • Amidation (LC-MS/MS): Confirmation of amide coupling products in library synthesis.

Comparative Analysis of Identification Methods

FeatureMethod A: GC-MS (EI) Method B: LC-ESI-MS/MS
Target Analyte Methyl 2-methylthiazole-5-carboxylateAmide derivatives (Library products)
Derivatization In situ quench with MethanolReaction with Amines (R-NH₂)
Ionization Electron Impact (Hard, 70 eV)Electrospray (Soft, Positive Mode)
Key Data Output Structural Fingerprint (Fragmentation)Molecular Ion [M+H]⁺ & Diagnostic Fragments
Limit of Detection ~1-10 pg (SIM Mode)~0.1-1 pg (MRM Mode)
Primary Use Case Raw material purity check (QC)High-throughput screening (HTS) of libraries

Detailed Experimental Protocols

Protocol A: Methanolysis for GC-MS Purity Check

Use this protocol to verify the quality of the starting material.

  • Sampling: Transfer 10 mg of 2-Methyl-1,3-thiazole-5-carbonyl chloride into a dry 2 mL vial under nitrogen.

  • Quenching: Immediately add 1.0 mL of anhydrous Methanol (MeOH) .

    • Mechanism:[1][2][3] The acid chloride reacts rapidly to form Methyl 2-methylthiazole-5-carboxylate (MW 157.19).

    • Note: The reaction releases HCl; ensure the vial is vented or use a buffer if the column is acid-sensitive (rarely needed for standard phases).

  • Dilution: Dilute 10 µL of the reaction mixture into 990 µL of Dichloromethane (DCM).

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 50°C (1 min) → 20°C/min → 280°C.

    • MS Source: EI mode, 70 eV, Scan range m/z 40–300.

Protocol B: LC-MS/MS for Amide Library Validation

Use this protocol to confirm successful coupling with amine partners.

  • Reaction: Combine Acid Chloride (1 eq) with Amine (1.1 eq) and DIPEA (2 eq) in DMF.

  • Aliquot: Take 5 µL of the reaction mixture after 1 hour.

  • Dilution: Dilute into 500 µL of 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • LC-MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Gradient 5% to 95% MeCN in Water (0.1% Formic Acid).

    • Ionization: ESI Positive Mode.

    • Scan: Full Scan (Q1) followed by Product Ion Scan of [M+H]⁺.

Mass Spectral Interpretation & Logic

Diagnostic Fragmentation Pathway

Regardless of the derivative, the 2-methyl-1,3-thiazole-5-carbonyl core provides a consistent signature.

  • Methyl Ester (GC-MS Target):

    • Molecular Ion (M⁺): m/z 157 (Strong).

    • Base Peak: m/z 126. This corresponds to the loss of the methoxy group [M - OMe]⁺, generating the stable acylium ion .

    • Secondary Fragment: m/z 98. Loss of CO from the acylium ion [126 - 28]⁺ leaves the 2-methylthiazolyl cation .

    • Ring Cleavage: m/z 57/58 (C₂H₂S fragment).

  • Amide Derivatives (LC-MS Target):

    • Parent: [M+H]⁺ (Depends on amine R-group).

    • MS/MS Fragment: High collision energy (20-30 eV) will cleave the amide bond, revealing the m/z 126 acylium ion (2-methylthiazole-5-carbonyl cation).

Visualized Fragmentation Workflow

ThiazoleFragmentation AcidChloride Acid Chloride (Unstable Precursor) MW: 161.6 MethylEster Methyl Ester Derivative (GC-MS Target) m/z 157 (M+) AcidChloride->MethylEster + MeOH (Quench) Amide Amide Derivative (LC-MS Target) [M+H]+ Variable AcidChloride->Amide + Amine (R-NH2) Acylium Acylium Ion (Diagnostic Fragment) m/z 126 MethylEster->Acylium EI: - OMe (31 Da) Amide->Acylium CID: - Amine (R-NH2) ThiazoleCation Thiazole Cation (Secondary Fragment) m/z 98 Acylium->ThiazoleCation - CO (28 Da) RingFrag Ring Fragments (HCN / C2H2S) m/z ~58 ThiazoleCation->RingFrag Ring Cleavage

Figure 1: Unified fragmentation pathway showing how both GC-MS and LC-MS methods converge on the diagnostic m/z 126 acylium ion.

Reference Data Table

Ion IdentityFormulam/z (Theoretical)Origin
Methyl Ester Parent C₆H₇NO₂S157.02Molecular Ion (GC-MS)
Acylium Ion C₅H₄NOS⁺126.00Loss of -OMe or -NHR
Thiazole Cation C₄H₄NS⁺98.01Loss of CO from Acylium
Nitrile Fragment C₂H₃N⁺41.03Ring fragmentation (Acetonitrile-like)

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Thiazole, 2-methyl-. National Institute of Standards and Technology.[4][5] [Link]

  • Mohamed, M. S., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • PubChem. (2024).[6] Compound Summary: 2-Methyl-1,3-thiazole-5-carbonyl chloride.[7][8] National Center for Biotechnology Information. [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Metware Biotechnology. [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1,3-thiazole-5-carbonyl Chloride and its Oxazole Analog

Introduction: The Central Role of Thiazoles and Oxazoles in Drug Discovery For researchers, scientists, and professionals in drug development, the five-membered heterocyclic scaffolds of thiazole and oxazole are of param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Thiazoles and Oxazoles in Drug Discovery

For researchers, scientists, and professionals in drug development, the five-membered heterocyclic scaffolds of thiazole and oxazole are of paramount importance. These structures are prevalent in a multitude of natural products and synthetic pharmaceuticals, including anti-cancer agents, antibiotics, and anti-inflammatory drugs.[1][2][3] Their value lies in their unique electronic properties, ability to engage in hydrogen bonding, and their role as bioisosteres for amide bonds.[4][5]

The activation of these scaffolds for further chemical modification is a critical step in the synthesis of complex molecules. Acyl chlorides, such as 2-Methyl-1,3-thiazole-5-carbonyl chloride and its corresponding oxazole analog, 2-Methyl-1,3-oxazole-5-carbonyl chloride, are highly reactive intermediates that serve as powerful building blocks for creating amides, esters, and other carbonyl derivatives. However, subtle differences in the core heterocycle—specifically, the presence of a sulfur atom in thiazole versus an oxygen atom in oxazole—can lead to significant variations in their reactivity.

This guide provides an in-depth, objective comparison of the reactivity of these two valuable synthetic intermediates. We will explore the underlying electronic principles that govern their behavior, provide detailed protocols for their synthesis, and present a validated experimental workflow for a direct head-to-head comparison, supported by clear data visualization and authoritative references.

Theoretical Framework: Understanding the Electronic Divergence of Thiazole and Oxazole Rings

The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[6][7] This electrophilicity is, in turn, heavily influenced by the electronic nature of the attached heterocyclic ring.

  • Electronegativity and Inductive Effects: Oxygen is more electronegative than sulfur. Consequently, the oxygen atom in the oxazole ring exerts a stronger inductive electron-withdrawing effect compared to the sulfur atom in the thiazole ring. This effect tends to pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile.

  • Aromaticity and Resonance: Both thiazole and oxazole are aromatic heterocycles. However, thiazoles are characterized by a greater degree of π-electron delocalization and are considered more aromatic than their corresponding oxazole counterparts.[1][8] This superior aromatic stabilization in the thiazole ring means it has a lower ground-state energy. Activating it for a reaction—that is, disrupting this stable system during the formation of the tetrahedral intermediate—requires more energy. This contributes to the prediction that the thiazole derivative will be less reactive.

  • The Pyridine-Like Nitrogen: The sp²-hybridized nitrogen atom at position 3 in both rings is electron-withdrawing and deactivates the rings towards electrophilic attack but enhances their susceptibility to nucleophilic substitution at the ring carbons.[9] This effect is present in both analogs and thus provides a baseline of reactivity, upon which the differences between sulfur and oxygen are superimposed.

Hypothesis: Based on these electronic principles, we predict that 2-Methyl-1,3-oxazole-5-carbonyl chloride will be more reactive towards nucleophiles than 2-Methyl-1,3-thiazole-5-carbonyl chloride due to the greater electrophilicity of its carbonyl carbon.

Synthesis of Precursors and Acyl Chlorides

The reliable synthesis of these acyl chlorides begins with their corresponding carboxylic acids. The conversion to the highly reactive acyl chloride is a standard procedure, typically employing thionyl chloride (SOCl₂) or oxalyl chloride.[10]

Protocol 1: General Synthesis of Heterocyclic Acyl Chlorides

This protocol describes the conversion of the carboxylic acid precursor to the target acyl chloride.

Materials:

  • 2-Methyl-1,3-thiazole-5-carboxylic acid or 2-Methyl-1,3-oxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂), distilled

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add the heterocyclic carboxylic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M concentration).

  • Thionyl Chloride Addition: Add thionyl chloride (2.0-3.0 eq) to the suspension.

  • Catalyst: Add a single drop of DMF as a catalyst.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (approx. 40°C). Monitor the reaction by observing the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid carboxylic acid. The reaction is typically complete within 2-4 hours.[11]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Caution: The off-gases are corrosive.

  • Product: The resulting crude acyl chloride is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[12]

Experimental Guide: A Head-to-Head Reactivity Comparison

To empirically validate our hypothesis, we propose a parallel experimental setup to compare the rate of amide formation. By reacting each acyl chloride with a nucleophile under identical conditions and measuring the product yield at a fixed time point, we can obtain a quantitative measure of their relative reactivity.

Workflow for Comparative Reactivity Analysis

G cluster_0 Preparation Phase cluster_1 Reaction Phase (Parallel Setup) cluster_1a Thiazole Reaction cluster_1b Oxazole Reaction cluster_2 Analysis Phase prep1 Synthesize Thiazole Acyl Chloride rxt1 Dissolve Thiazole Acyl Chloride in Anhydrous THF prep1->rxt1 prep2 Synthesize Oxazole Acyl Chloride rxt2 Dissolve Oxazole Acyl Chloride in Anhydrous THF prep2->rxt2 addNuc1 Add Benzylamine (1.0 eq) at 0°C rxt1->addNuc1 quench Quench both reactions simultaneously after 30 min addNuc1->quench addNuc2 Add Benzylamine (1.0 eq) at 0°C rxt2->addNuc2 addNuc2->quench workup Aqueous Work-up & Product Isolation quench->workup analyze Determine Yields via ¹H NMR or HPLC workup->analyze compare Compare Yields to Determine Relative Reactivity analyze->compare

Caption: Workflow for the comparative reactivity experiment.

Protocol 2: Comparative Amidation with Benzylamine

Materials:

  • Crude 2-Methyl-1,3-thiazole-5-carbonyl chloride (from Protocol 1)

  • Crude 2-Methyl-1,3-oxazole-5-carbonyl chloride (from Protocol 1)

  • Benzylamine, freshly distilled

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two identical reaction flasks, stir bars, and septa

Procedure:

  • Setup: Prepare two identical, flame-dried reaction flasks under an inert atmosphere.

  • Reagent Preparation: In each flask, dissolve an equal molar amount (e.g., 1.0 mmol) of the respective crude acyl chloride in anhydrous THF (5 mL). Cool both flasks to 0°C in an ice bath.

  • Nucleophile Solution: Prepare a stock solution of benzylamine (1.0 eq, 1.0 mmol) and triethylamine (1.2 eq, 1.2 mmol) in anhydrous THF (2 mL). Triethylamine acts as a base to neutralize the HCl byproduct.[13]

  • Simultaneous Addition: Using two separate syringes, add the benzylamine/triethylamine solution to each reaction flask simultaneously while stirring vigorously.

  • Reaction Monitoring: Allow both reactions to stir at 0°C. After exactly 30 minutes, quench both reactions simultaneously by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Work-up:

    • Remove the flasks from the ice bath and allow them to warm to room temperature.

    • Transfer the contents of each flask to a separate separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers for each reaction, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction. The most straightforward method is to use ¹H NMR with an internal standard to determine the yield of the corresponding amide product. Alternatively, HPLC analysis can be used to quantify product formation.

Data Summary and Expected Results

The primary data point from Protocol 2 is the yield of the amide product for each reaction after a fixed time. This provides a direct comparison of the reaction rates.

Table 1: Predicted Comparative Reactivity Data

Acyl Chloride AnalogHeteroatomPredicted Electrophilicity of Carbonyl CarbonExpected Yield after 30 minPredicted Relative Reactivity
2-Methyl-1,3-oxazole-5-carbonyl chlorideOxygenHigherHigherMore Reactive
2-Methyl-1,3-thiazole-5-carbonyl chlorideSulfurLowerLowerLess Reactive

The expected higher yield for the oxazole analog stems from the greater partial positive charge on its carbonyl carbon, making it more susceptible to attack by the nucleophile (benzylamine).

General Mechanism of Nucleophilic Acyl Substitution

The reaction described in Protocol 2 proceeds via a well-established two-step, addition-elimination mechanism.

Caption: General mechanism for nucleophilic acyl substitution.

  • Addition: The lone pair of electrons on the nucleophile (the nitrogen of benzylamine) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, pushing electrons onto the oxygen and forming a negatively charged tetrahedral intermediate.[14][15]

  • Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the best leaving group, which is the chloride ion (Cl⁻).[14][16] A final deprotonation step, facilitated by triethylamine, yields the neutral amide product.

Conclusion and Practical Implications for Synthetic Design

The evidence from fundamental electronic principles strongly suggests that 2-Methyl-1,3-oxazole-5-carbonyl chloride is the more reactive of the two acylating agents . This is primarily due to the higher electronegativity of oxygen compared to sulfur, which renders the carbonyl carbon of the oxazole analog more electrophilic. The greater aromaticity of the thiazole ring further contributes to its enhanced stability and lower reactivity.[1][8]

For the synthetic chemist, this difference has practical consequences:

  • Reaction Conditions: Reactions with the more reactive oxazole-based acyl chloride may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and may not require a catalyst. Conversely, driving reactions with the thiazole analog to completion might necessitate slightly more forcing conditions.

  • Selectivity: When working with multifunctional molecules containing several nucleophilic sites, the less reactive 2-methyl-1,3-thiazole-5-carbonyl chloride may offer superior selectivity for the most potent nucleophile.

  • Stability and Handling: Both compounds are highly reactive and moisture-sensitive and should be prepared fresh and used immediately under an inert atmosphere.[12][17] However, the slightly lower reactivity of the thiazole derivative might translate to marginally better handling characteristics and a slightly longer shelf-life if stored under rigorously anhydrous conditions.

By understanding these nuances, researchers can make more informed decisions when selecting reagents and designing synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel, biologically active compounds.

References

  • Benchchem. (n.d.). Comparative Reactivity of Tridecanoyl Chloride and Other Acyl Chlorides: A Guide for Researchers. Benchchem.
  • Wikipedia. (2024). Thiazole. Wikipedia.
  • Chemicalbook. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, 97% synthesis. Chemicalbook.
  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. Reddit.
  • Student Doctor Network Forums. (2012). How come acyl chlorides are the most reactive?. Student Doctor Network.
  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
  • Beker, W., Szarek, P., Komorowski, L., & Lipiński, J. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, 117(12), 2563-2571.
  • Bonnefoy, C., Gallego, A., Delobel, C., Billard, T., et al. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines.
  • Acyl Halide Substitution Reactions. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride. PrepChem.com.
  • Beker, W., Szarek, P., Komorowski, L., & Lipiński, J. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions.
  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Siler, D. A., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis.
  • Al-Ostath, A. I. N., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
  • Crunch Chemistry. (2024). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. YouTube.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole.
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  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
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  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
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